REACTION_CXSMILES
|
COC1CC2[C:6]3([C:18]4[C:13](=CC(OC)=C(OC)C=4O)CN2CC3)CC1.N[C@H:25]([C:30]([OH:32])=O)[CH2:26][C:27](=O)O.COC1CC2C3(C4C(=CC(OC)=C(OC)C=4O)CN2CC3)CC1.[NH2:56][C@H:57]([C:63]([OH:65])=[O:64])CCC(=O)O>>[C:63]([OH:65])(=[O:64])[CH2:57][NH:56][C:30]([C:25]1[CH:26]=[CH:27][CH:6]=[CH:18][CH:13]=1)=[O:32] |f:0.1,2.3|
|
Name
|
Hipp Asp
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CC(O)=O)C(=O)O
|
Name
|
Hipp Glu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CCC(O)=O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Reactions were terminated by the addition of 500 μl methanol/
|
Type
|
DISTILLATION
|
Details
|
distilled water (80/20)
|
Type
|
ADDITION
|
Details
|
containing 0.2% TFA
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
COC1CC2[C:6]3([C:18]4[C:13](=CC(OC)=C(OC)C=4O)CN2CC3)CC1.N[C@H:25]([C:30]([OH:32])=O)[CH2:26][C:27](=O)O.COC1CC2C3(C4C(=CC(OC)=C(OC)C=4O)CN2CC3)CC1.[NH2:56][C@H:57]([C:63]([OH:65])=[O:64])CCC(=O)O>>[C:63]([OH:65])(=[O:64])[CH2:57][NH:56][C:30]([C:25]1[CH:26]=[CH:27][CH:6]=[CH:18][CH:13]=1)=[O:32] |f:0.1,2.3|
|
Name
|
Hipp Asp
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CC(O)=O)C(=O)O
|
Name
|
Hipp Glu
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CCC23CCN(C2C1)CC4=CC(=C(C(=C34)O)OC)OC.N[C@@H](CCC(O)=O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Reactions were terminated by the addition of 500 μl methanol/
|
Type
|
DISTILLATION
|
Details
|
distilled water (80/20)
|
Type
|
ADDITION
|
Details
|
containing 0.2% TFA
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |